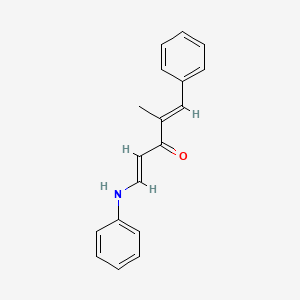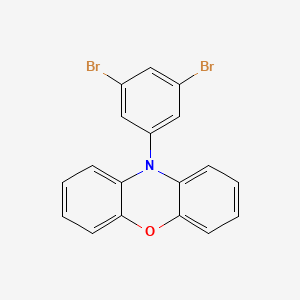acetic acid CAS No. 885276-02-8](/img/structure/B12328311.png)
[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](1H-indol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is a complex organic compound that features a combination of azetidine and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the [3+2] cycloaddition reaction, which forms the azetidine ring . The indole moiety can be introduced through various methods, including the Fischer indole synthesis or the use of indole derivatives . The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . The use of continuous flow processes can enhance the yield and purity of the final product while reducing the reaction time and waste generation.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential as a building block for bioactive molecules. The azetidine and indole moieties are known to exhibit biological activity, making this compound a valuable tool in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The indole moiety is a common pharmacophore in many drugs, and the azetidine ring can enhance the compound’s pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and catalysts .
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity . The tert-butoxycarbonyl group provides stability and protects the amino group from unwanted reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of an indole moiety.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound lacks the indole moiety and has a simpler structure.
Uniqueness
The uniqueness of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid lies in its combination of azetidine and indole moieties, which provide a versatile platform for chemical modifications and biological interactions. The presence of the tert-butoxycarbonyl group further enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
885276-02-8 |
|---|---|
Fórmula molecular |
C18H23N3O4 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-(1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)11-9-21(15(11)19)14(16(22)23)13-8-10-6-4-5-7-12(10)20-13/h4-8,11,14-15,20H,9,19H2,1-3H3,(H,22,23) |
Clave InChI |
XIURLSBUIJEDKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=CC3=CC=CC=C3N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

![(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid](/img/structure/B12328243.png)
![(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)




![11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one](/img/structure/B12328296.png)

![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)
